3-chloro-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide
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Overview
Description
3-CHLORO-N-[1-(3-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring, a benzene ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-[1-(3-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE typically involves the reaction of 3-chloropyridine with an appropriate sulfonamide precursor. One common method includes the use of sulfonyl chlorides and amines under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-[1-(3-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-CHLORO-N-[1-(3-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential antimicrobial and anticancer properties.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-[1-(3-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. This can disrupt metabolic pathways and inhibit the growth of microorganisms .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds share a similar pyridine ring structure and exhibit insecticidal and fungicidal activities.
N-(Pyridin-2-yl)amides: These compounds are used in medicinal chemistry for their varied biological activities.
Uniqueness
3-CHLORO-N-[1-(3-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE is unique due to its specific combination of a pyridine ring, a benzene ring, and a sulfonamide group. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
Molecular Formula |
C13H13ClN2O2S |
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Molecular Weight |
296.77 g/mol |
IUPAC Name |
3-chloro-N-(1-pyridin-3-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-10(11-4-3-7-15-9-11)16-19(17,18)13-6-2-5-12(14)8-13/h2-10,16H,1H3 |
InChI Key |
LTZQVZIEGFDFQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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